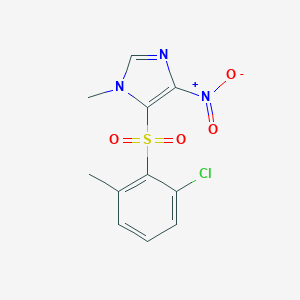
Galacardin A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Galacardin A is a natural product found in Saccharothrix with data available.
Wissenschaftliche Forschungsanwendungen
Antibiotic Properties
Galacardins A and B, produced by Saccharothrix sp. SANK 64289, are new members of glycopeptide antibiotics. They are structurally related to beta-avoparcin, differing in sugar composition, containing galactose. They demonstrate strong antimicrobial activity against Gram-positive bacteria and effective in vivo protection against Staphylococcus aureus infections in mice (Takeuchi et al., 1992).
Cardioprotective Effects
Studies have shown the cardioprotective properties of galanin and its fragments. Galanin (2-11) (G1), a peptide, has shown beneficial effects against myocardial ischemia-reperfusion (I/R) injury, enhancing functional and metabolic recovery in rat hearts, reducing infarct size, and lowering plasma levels of damage markers (Timotin et al., 2017). Another study on a galanin fragment (2-15) revealed similar cardioprotective properties, suggesting potential treatment strategies for cardiovascular diseases (Pisarenko et al., 2017).
Metabolic Syndrome Management
Galangin, a natural flavonoid, has been effective in alleviating signs of metabolic syndrome (MS) and cardiac abnormalities in rats fed a high-fat diet. It reduced inflammation, oxidative stress, and restored crucial protein expressions, showing potential in managing cardiometabolic disorders (Prasatthong et al., 2021).
Impact on Cardiac Tissue and Function
Research indicates that galanin affects the contractility and refractory period of cardiac tissues under different conditions, suggesting a role in cardiac function modulation (Kocić, 1998). Another study found that galangin ameliorates cardiac remodeling through the MEK1/2–ERK1/2 and PI3K–AKT pathways, suggesting its protective role against cardiac remodeling by decreasing inflammatory responses and apoptosis (Wang et al., 2019).
Neuroprotective Potential
Galangin has shown neuroprotective effects in cerebral ischemia, influencing amino acid biomarkers in brain tissue. It acts as a scavenger of free radicals and modulates metabolic pathways, suggesting potential in stroke therapy (Yang et al., 2016).
Antihypertensive Effects
Studies on galangin have demonstrated its antihypertensive effects, suggesting its potential in managing hypertension-related cardiac alterations. It modulates key pathways and shows antioxidative effects, which could be instrumental in treating hypertension-related heart conditions (Chaihongsa et al., 2023).
Eigenschaften
CAS-Nummer |
137801-55-9 |
|---|---|
Molekularformel |
C101H121Cl2N9O46 |
Molekulargewicht |
2268 g/mol |
IUPAC-Name |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-chloro-22-[3-chloro-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-19-[[2-[4-[3,4-dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyphenyl]-2-(methylamino)acetyl]amino]-32,35,37-trihydroxy-20,23,26,42,44-pentaoxo-18-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C101H121Cl2N9O46/c1-32-70(120)48(104)26-60(143-32)154-87-39-11-18-52(47(103)21-39)148-55-23-40-22-54(88(55)158-101-89(79(129)75(125)59(31-116)153-101)155-61-27-49(105)71(121)33(2)144-61)146-42-14-7-36(8-15-42)86(157-100-83(133)78(128)74(124)58(30-115)152-100)68(111-90(135)63(106-4)35-5-12-43(13-6-35)147-97-84(134)80(130)85(34(3)145-97)156-99-82(132)77(127)73(123)57(29-114)151-99)94(139)108-65(38-10-17-53(46(102)20-38)149-98-81(131)76(126)72(122)56(28-113)150-98)91(136)109-66(40)93(138)107-64-37-9-16-50(118)44(19-37)62-45(24-41(117)25-51(62)119)67(96(141)142)110-95(140)69(87)112-92(64)137/h5-25,32-34,48-49,56-61,63-87,89,97-101,106,113-134H,26-31,104-105H2,1-4H3,(H,107,138)(H,108,139)(H,109,136)(H,110,140)(H,111,135)(H,112,137)(H,141,142) |
InChI-Schlüssel |
VZHGBVYVAUUUAQ-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)OC1C(C(C(C(O1)CO)O)O)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)OC1C(C(C(C(O1)CO)O)O)O)NC(=O)C(C1=CC=C(C=C1)OC1C(C(C(C(O1)C)OC1C(C(C(C(O1)CO)O)O)O)O)O)NC)C1=CC(=C(C=C1)OC1C(C(C(C(O1)CO)O)O)O)Cl)O)C(=O)O)OC1CC(C(C(O1)C)O)N)Cl)CO)O)O)N)O |
Synonyme |
galacardin A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


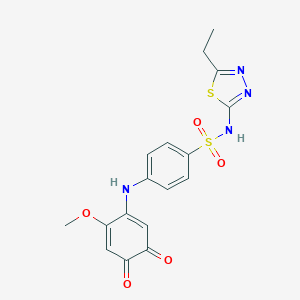


![(4R,5R,6S,7R)-7-[2-aminoethoxy(hydroxy)phosphoryl]oxy-4,5,6,8-tetrahydroxy-2-oxooctanoic acid](/img/structure/B235912.png)
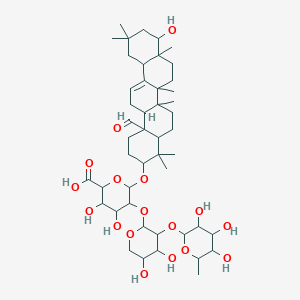
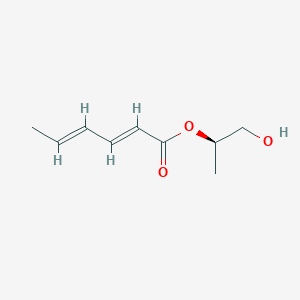
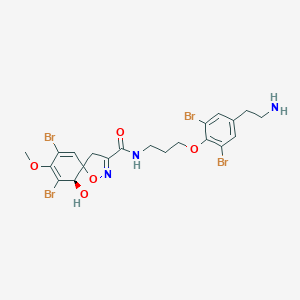


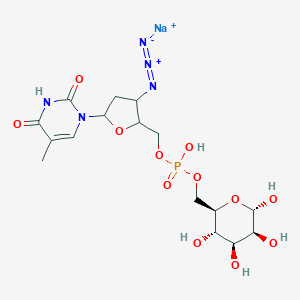
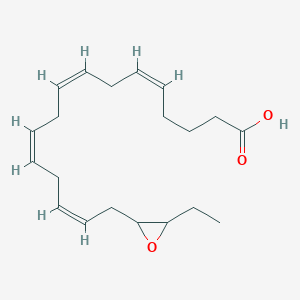
![N-{2-methoxy-4-[(phenylsulfonyl)amino]phenyl}acetamide](/img/structure/B235959.png)

